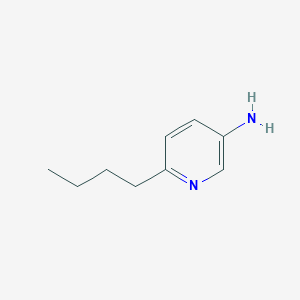
3-Pyridinamine, 6-butyl-
Übersicht
Beschreibung
3-Pyridinamine, 6-butyl- is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinamine, 6-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinamine, 6-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Pyridinamine, 6-butyl- (CAS No. 30683-12-6) is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Pyridinamine, 6-butyl- features a pyridine ring with an amino group at the 3-position and a butyl substituent at the 6-position. This structural configuration is significant as it influences the compound's interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing pyridine rings, including 3-Pyridinamine, exhibit notable antimicrobial activities. A review highlighted that pyridine derivatives can show efficacy against various pathogens, including bacteria and fungi. Specifically, the presence of additional functional groups enhances their antimicrobial potency .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Pyridinamine, 6-butyl- | Staphylococcus aureus | TBD |
| Pyridine Derivative A | Escherichia coli | TBD |
| Pyridine Derivative B | Candida albicans | TBD |
The exact MIC values for 3-Pyridinamine, 6-butyl- are yet to be established in comparative studies.
Anticancer Activity
In a study focusing on aminopyridine derivatives, compounds similar to 3-Pyridinamine were tested against cisplatin-resistant cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting potential anticancer properties . The binding affinity of these compounds with specific protein targets was also demonstrated through molecular docking studies.
The biological activity of 3-Pyridinamine, 6-butyl- is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar pyridine derivatives have been shown to inhibit key enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its interaction with proteins and nucleic acids.
- Redox Activity : The compound may participate in redox reactions, influencing oxidative stress within cells.
Case Studies
- Antimicrobial Efficacy : A study explored the antimicrobial effects of various pyridine derivatives against clinical isolates. Compounds similar to 3-Pyridinamine demonstrated significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, emphasizing the need for further investigation into their potential as therapeutic agents.
- Anticancer Research : Another investigation assessed the anticancer properties of aminopyridine derivatives in vitro. The study found that certain derivatives exhibited promising IC50 values against resistant cancer cell lines, indicating a potential role for compounds like 3-Pyridinamine in cancer treatment strategies .
Eigenschaften
IUPAC Name |
6-butylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-4-9-6-5-8(10)7-11-9/h5-7H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDLGENZIBLWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485671 | |
| Record name | 3-Pyridinamine, 6-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30683-12-6 | |
| Record name | 3-Pyridinamine, 6-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















